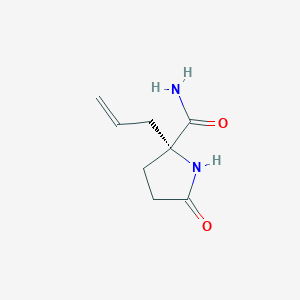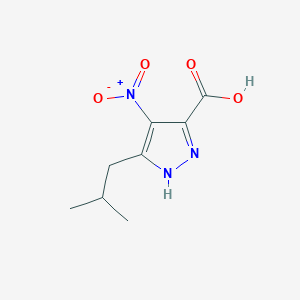
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid
Übersicht
Beschreibung
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid is a chemical compound that can be used for various research purposes . It is a building block used for the synthesis of biologically active compounds . The molecular formula of this compound is C8H11N3O4 .
Synthesis Analysis
The synthesis of pyrazole compounds involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid consists of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 213.191 Da .Wissenschaftliche Forschungsanwendungen
Antihypertensive Research
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid has been identified as a potential compound in the development of antihypertensive drugs . Its molecular structure suggests that it could be used to modulate blood pressure levels, although the exact mechanism of action would require further investigation.
Proteomics Research
This compound is available for purchase as a biochemical for proteomics research . In proteomics, it may be used as a standard or a reagent in mass spectrometry to help identify and quantify proteins in complex biological samples.
Antibacterial and Anti-inflammatory Applications
The pyrazole scaffold, to which this compound belongs, is known for its antibacterial and anti-inflammatory properties . This suggests that 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid could be used in the development of new treatments for bacterial infections and inflammatory conditions.
Agricultural Chemistry
In agriculture, compounds like 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid can be used as herbicides or to create new compounds with herbicidal activity . Its effectiveness in this field would depend on its ability to inhibit the growth of unwanted plants without affecting crops.
Material Science
The pyrazole ring is a common motif in material science, particularly in the creation of polymers and resins that have specific physical properties . This compound could be used as a monomer or a cross-linking agent in polymer synthesis.
Environmental Science
Given its potential antibacterial properties, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid could be explored for environmental applications, such as treating water sources contaminated with bacteria . Additionally, its stability and non-toxic nature make it a candidate for eco-friendly applications .
Biochemical Research
This compound is used in biochemical research, particularly in studies involving enzymatic reactions and metabolic pathways . It could act as an inhibitor or activator of certain enzymes, providing insights into their function.
Pharmacological Studies
In pharmacology, 5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid could be used to study drug interactions and the pharmacokinetics of similar compounds . Its role in the development of new drugs, particularly those targeting cardiovascular diseases, is of significant interest.
Eigenschaften
IUPAC Name |
5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-4(2)3-5-7(11(14)15)6(8(12)13)10-9-5/h4H,3H2,1-2H3,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHMCRICRIJFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450100 | |
| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isobutyl-4-nitro-1H-pyrazole-3-carboxylic Acid | |
CAS RN |
222729-55-7 | |
| Record name | 5-(2-methylpropyl)-4-nitro-1H-pyrazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



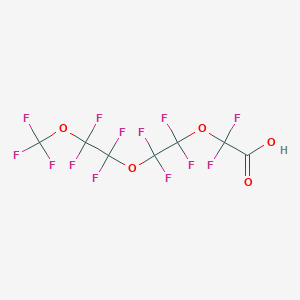

![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
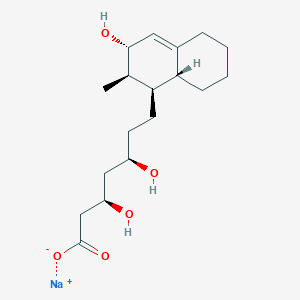

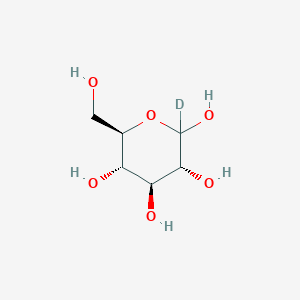

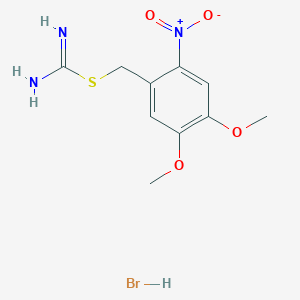

![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)

